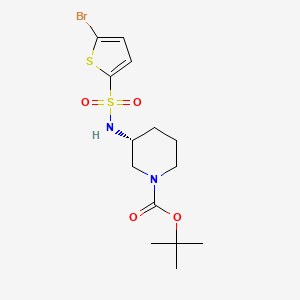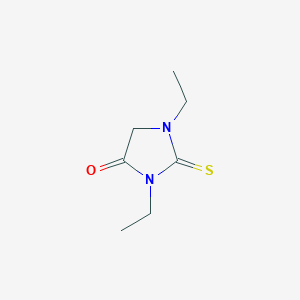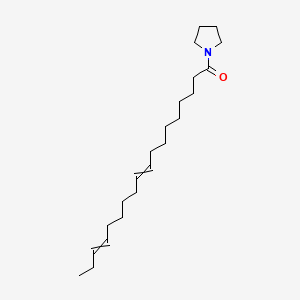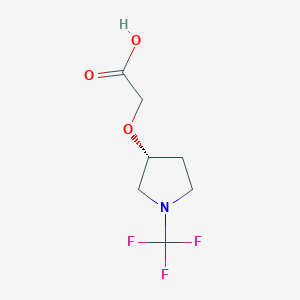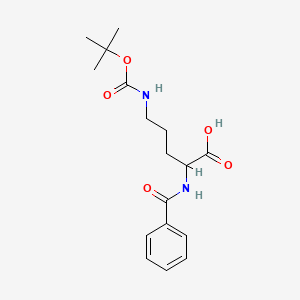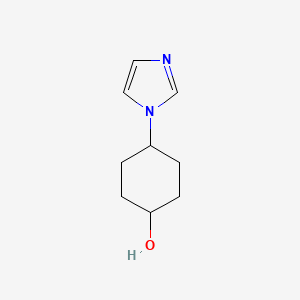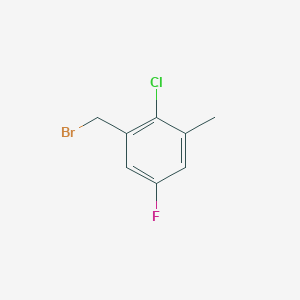![molecular formula C12H17NO3 B13973003 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol is a chemical compound that features a benzodioxole ring attached to a propanol chain with an ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Propanol Chain: The benzodioxole ring is then reacted with a suitable halogenated propanol derivative under basic conditions.
Introduction of the Ethylamino Group: The final step involves the substitution of the halogen with an ethylamino group using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the benzodioxole ring or the ethylamino group.
Substitution: Various substitution reactions can occur, particularly at the ethylamino group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified benzodioxole rings or ethylamino groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole ring could play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol
- 3-(Benzo[d][1,3]dioxol-5-yl)-3-(propylamino)propan-1-ol
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol is unique due to the specific combination of the benzodioxole ring and the ethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-2-13-10(5-6-14)9-3-4-11-12(7-9)16-8-15-11/h3-4,7,10,13-14H,2,5-6,8H2,1H3 |
Clé InChI |
WTSCGGVAHIPKEF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCO)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)

![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

